N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine
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Overview
Description
N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a dimethylphenoxy group, and a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 4-(3,4-dimethylphenoxy)butan-1-ol under suitable conditions. The reaction typically requires the use of a catalyst, such as Cu(OTf)2, and is carried out under solvent-free conditions at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-one, while reduction may produce this compound derivatives.
Scientific Research Applications
N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine include:
- N-tert-butyl-4-methoxyaniline
- N-tert-butyl-4-(methylthio)aniline
- N-tert-butyl-4-(benzyloxy)aniline
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both tert-butyl and dimethylphenoxy groups
Properties
IUPAC Name |
N-tert-butyl-4-(3,4-dimethylphenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-8-9-15(12-14(13)2)18-11-7-6-10-17-16(3,4)5/h8-9,12,17H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCXOALVWJGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCNC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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